1-Ethoxy-3-isothiocyanatobenzene
Overview
Description
1-Ethoxy-3-isothiocyanatobenzene is an organic compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol . It is characterized by the presence of an ethoxy group (-OCH2CH3) and an isothiocyanate group (-N=C=S) attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-3-isothiocyanatobenzene can be synthesized through a multi-step process involving the reaction of an amine with carbon disulfide (CS2) to form a dithiocarbamate salt, followed by elimination to produce the isothiocyanate product . The reaction typically involves the use of cyanuric acid as the desulfurylation reagent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-3-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield thiourea derivatives, while reactions with thiols can produce thioamide compounds.
Scientific Research Applications
1-Ethoxy-3-isothiocyanatobenzene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: The compound can be used to modify proteins and peptides by reacting with amino groups, allowing for the study of protein function and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethoxy-3-isothiocyanatobenzene involves the reactivity of the isothiocyanate group. The isothiocyanate group can react with nucleophiles, such as amino groups in proteins, to form stable thiourea linkages. This reactivity allows the compound to modify biological molecules and alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
1-Ethoxy-3-isothiocyanatobenzene can be compared with other isothiocyanate-containing compounds, such as phenyl isothiocyanate and benzyl isothiocyanate. These compounds share similar reactivity due to the presence of the isothiocyanate group but differ in their substituents and overall structure. The ethoxy group in this compound provides unique properties, such as increased solubility in organic solvents, compared to other isothiocyanates .
List of Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- 1-Ethoxy-2-isothiocyanatobenzene
- 1-Butoxy-3-isothiocyanatobenzene
Properties
IUPAC Name |
1-ethoxy-3-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-11-9-5-3-4-8(6-9)10-7-12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETAUIVXAOCKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633971 | |
Record name | 1-Ethoxy-3-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3701-44-8 | |
Record name | 1-Ethoxy-3-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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